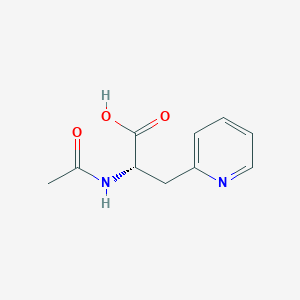

(2S)-2-acetamido-3-(pyridin-2-yl)propanoic acid

Description

Contextualization within Non-Canonical Amino Acid and Heterocyclic Compound Research

Non-canonical amino acids (ncAAs), which are not among the 20 standard protein-building blocks, are invaluable tools in chemical biology and medicinal chemistry. nih.gov They are widely distributed in nature and can also be chemically synthesized. orientjchem.org The incorporation of ncAAs into peptides can enhance their stability, enforce specific conformations, and introduce novel functionalities. orientjchem.org The pyridine (B92270) ring, a prominent heterocyclic motif, is a key structural component in numerous pharmaceuticals due to its ability to engage in various intermolecular interactions, including hydrogen bonding and π-π stacking, and its influence on the physicochemical properties of a molecule. nbinno.com (2S)-2-acetamido-3-(pyridin-2-yl)propanoic acid uniquely combines the features of both an ncAA and a heterocyclic compound, making it a subject of interest for creating novel molecular structures with tailored properties.

Significance as a Chiral Amino Acid Derivative in Advanced Chemical Sciences

The chirality of this compound is a critical aspect of its chemical identity. The specific (2S) configuration at the α-carbon is crucial for its interactions with biological systems, which are inherently chiral. As a chiral building block, it allows for the stereospecific synthesis of more complex molecules, a fundamental requirement in drug discovery and materials science. The presence of the acetamido group provides a handle for further chemical modification and can influence the compound's solubility and binding characteristics. The combination of a chiral amino acid scaffold with a functional heterocyclic side chain offers a versatile platform for designing molecules with specific biological or material properties.

Scope of Current Research and Emerging Areas Pertaining to this compound

Current research on this compound and related compounds is multifaceted. In medicinal chemistry, a primary focus is its potential incorporation into peptides to enhance their proteolytic stability and modulate their binding affinity to biological targets. vulcanchem.com The pyridin-2-yl group is of particular interest for its potential to interact with the active sites of enzymes like proteases and kinases. vulcanchem.com For instance, a structurally similar compound, ethyl 3-[(pyridin-2-yl)amino]propanoate, has demonstrated inhibitory activity against thrombin, suggesting the potential for this class of compounds in enzyme inhibition. vulcanchem.com

Emerging areas of investigation include the use of this amino acid in the development of novel peptidomimetics and as a ligand in coordination chemistry. The pyridine nitrogen can coordinate with metal ions, opening possibilities for its use in catalysis and the design of new materials. Further exploration into the synthesis of derivatives and their subsequent biological evaluation is an active field of research.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value/Description |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₂N₂O₃ |

| Molecular Weight | 208.21 g/mol |

| Topological Polar Surface Area | 79.3 Ų |

| Solubility | Soluble in polar solvents like water and DMSO, particularly under acidic conditions. Poorly soluble in non-polar solvents. |

| pKa Values | Carboxylic acid (~2.5), Pyridine nitrogen (~4.9) |

Data sourced from publicly available chemical databases.

Table 2: Spectroscopic Data Highlights

| Spectroscopic Method | Key Features (cm⁻¹ or δ) |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~1720 (C=O, acid), ~1650 (amide I), ~1550 (amide II) |

| ¹H NMR (D₂O, δ) | ~8.4 (d, Py-H), ~7.7–7.3 (m, Py-H), ~4.3 (q, Cα-H), ~3.2 (m, Cβ-H₂) |

Note: Specific spectral data can vary based on the solvent and experimental conditions.

Synthetic Methodologies for this compound

The synthesis of enantiomerically pure α-amino acids is a significant focus in organic chemistry due to their importance as building blocks for pharmaceuticals and other bioactive molecules. This article details the synthetic methodologies for obtaining this compound, a chiral non-proteinogenic amino acid derivative. The strategies discussed encompass stereoselective approaches and multistep organic synthesis routes.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-3-pyridin-2-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-7(13)12-9(10(14)15)6-8-4-2-3-5-11-8/h2-5,9H,6H2,1H3,(H,12,13)(H,14,15)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGBPTSHIOJCAI-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 2s 2 Acetamido 3 Pyridin 2 Yl Propanoic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical method for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Advanced 1D and 2D NMR Techniques

The structural complexity of (2S)-2-acetamido-3-(pyridin-2-yl)propanoic acid, with its distinct proton and carbon environments, necessitates a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments for unambiguous assignment. nih.gov

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the number and type of protons. For the title compound, distinct signals are expected for the acetyl methyl protons, the methine proton at the chiral center (α-proton), the diastereotopic methylene (B1212753) protons of the propanoic acid side chain, and the aromatic protons of the pyridine (B92270) ring. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Signals would be anticipated for the carbonyl carbons of the acetamido and carboxylic acid groups, the carbons of the pyridine ring, the α-carbon, the β-carbon, and the acetyl methyl carbon.

2D NMR: To establish connectivity between atoms, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, cross-peaks would be expected between the α-proton and the adjacent methylene protons, as well as between the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It is invaluable for assigning the carbon signals based on the more readily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is crucial for identifying quaternary carbons and for piecing together the molecular framework by connecting different spin systems. For instance, correlations from the methylene protons to the carbons of the pyridine ring would confirm the attachment of the side chain.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on typical values for similar structural motifs.

| Atom Numbering | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 (C=O, Acid) | - | ~175 |

| 2 (α-CH) | ~4.5 - 4.8 | ~53 |

| 3 (β-CH₂) | ~3.2 - 3.5 | ~38 |

| 4 (C-2', Pyridine) | - | ~158 |

| 5 (C-6', Pyridine) | ~8.5 | ~149 |

| 6 (C-4', Pyridine) | ~7.7 | ~137 |

| 7 (C-3', Pyridine) | ~7.2 | ~124 |

| 8 (C-5', Pyridine) | ~7.2 | ~122 |

| 9 (C=O, Amide) | - | ~172 |

| 10 (CH₃, Acetyl) | ~2.0 | ~23 |

| NH (Amide) | ~8.0 | - |

| OH (Acid) | ~12.0 | - |

Application of Chiral NMR for Enantiomeric Purity Assessment

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, assessing the enantiomeric purity of this compound is critical. Chiral NMR spectroscopy provides a powerful method for this analysis. By using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the enantiomers of a chiral compound can be converted into diastereomers or diastereomeric complexes, which are distinguishable by NMR. rsc.org

For a carboxylic acid like the title compound, a chiral amine or alcohol can be used as a CSA. The formation of transient diastereomeric complexes through hydrogen bonding and other intermolecular interactions leads to different magnetic environments for the corresponding nuclei in the two enantiomers, resulting in separate signals in the NMR spectrum. The ratio of the integrals of these signals directly corresponds to the enantiomeric excess (ee) of the sample.

Computational NMR Chemical Shift Prediction for Structural Confirmation

In conjunction with experimental data, computational methods are increasingly used to predict NMR chemical shifts, aiding in spectral assignment and structural confirmation. Density Functional Theory (DFT) is a commonly employed method for this purpose. nih.gov The process involves:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.

Shielding Tensor Calculation: For the optimized geometry, the magnetic shielding tensors for each nucleus are calculated.

Chemical Shift Calculation: The isotropic shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

These predicted chemical shifts can be compared with the experimental spectrum to verify assignments and to distinguish between possible isomers or conformers. For complex molecules, this computational approach can be particularly valuable in resolving ambiguities in spectral interpretation.

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a fingerprint of the molecule's functional groups. For this compound, key vibrational bands would be expected. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching (broad) | 2500-3300 |

| N-H (Amide) | Stretching | 3200-3400 |

| C-H (Aromatic/Aliphatic) | Stretching | 2850-3100 |

| C=O (Carboxylic Acid) | Stretching | 1700-1730 |

| C=O (Amide I) | Stretching | 1630-1680 |

| N-H (Amide II) | Bending | 1510-1570 |

| C=C, C=N (Pyridine) | Ring Stretching | 1400-1600 |

The broad O-H stretch of the carboxylic acid is a hallmark feature, often overlapping with C-H stretching bands. The distinct carbonyl stretches of the carboxylic acid and the amide (Amide I band) are also crucial for identification. The Amide II band, arising from N-H bending and C-N stretching, further confirms the presence of the acetamido group.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional structural information. aps.orgnih.gov

The symmetric stretching vibrations of the pyridine ring are typically strong in the Raman spectrum, providing a clear fingerprint for this moiety. The C-C backbone stretching and deformations would also be observable. While the C=O stretching vibrations are also Raman active, they are often weaker than in the FTIR spectrum. The combination of FTIR and Raman data provides a more complete picture of the vibrational properties of the molecule, aiding in its unambiguous identification.

Linear Polarized IR (IR-LD) and Raman Spectroscopy for Orientational and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational and orientational characteristics of molecules. For a molecule such as this compound, these methods can elucidate the spatial arrangement of its functional groups—specifically the acetamido, carboxylic acid, and pyridinyl moieties.

Linear-polarized infrared spectroscopy (IR-LD) is particularly useful for determining the orientation of specific chemical bonds relative to a fixed axis, often achieved by aligning molecules within a stretched polymer film or a liquid crystal. By measuring the differential absorption of infrared light polarized parallel and perpendicular to the alignment axis, the orientation of transition dipole moments associated with specific vibrational modes can be determined. This provides detailed insights into the molecular conformation and its orientation within an anisotropic environment.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary vibrational information. The selection rules for Raman spectroscopy differ from those for IR, meaning that vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum. This is especially true for non-polar bonds and symmetric vibrations, making it valuable for analyzing the skeletal vibrations of the pyridine ring and the C-C backbone.

In the study of this compound and its analogs, these techniques can distinguish between different rotational isomers (conformers) that arise from rotation around single bonds, such as the Cα-Cβ bond. nih.gov The vibrational frequencies of key functional groups, such as the amide I (mainly C=O stretch) and amide II (N-H bend and C-N stretch) bands of the acetamido group, and the C=O stretching of the carboxylic acid, are sensitive to their local chemical environment and hydrogen bonding interactions. mdpi.com Changes in these frequencies can indicate different conformational states or intermolecular interactions in the solid state.

A theoretical conformational analysis, often performed alongside experimental spectroscopy, can predict the vibrational spectra for different stable conformers. nih.govmdpi.com By comparing the calculated wavenumbers with the experimental IR and Raman spectra, the dominant conformation in the sample can be identified.

Below is a table summarizing the characteristic vibrational modes for this compound and their typical frequency ranges, which are critical for conformational and orientational studies.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Information Provided |

| O-H Stretch | Carboxylic Acid (-COOH) | 3300 - 2500 (broad) | IR | Hydrogen bonding status |

| N-H Stretch | Amide (-NH) | 3350 - 3250 | IR, Raman | Hydrogen bonding, Conformation |

| C-H Stretch | Aromatic (Pyridine) | 3100 - 3000 | IR, Raman | Ring structure integrity |

| C-H Stretch | Aliphatic (-CH, -CH₂) | 3000 - 2850 | IR, Raman | Backbone structure |

| C=O Stretch | Carboxylic Acid (-COOH) | 1760 - 1690 | IR | Dimerization, H-bonding |

| Amide I (C=O Stretch) | Acetamido (-NHCOCH₃) | 1680 - 1630 | IR, Raman | Secondary structure, Conformation |

| Amide II (N-H Bend) | Acetamido (-NHCOCH₃) | 1570 - 1515 | IR | Secondary structure, Conformation |

| C=C, C=N Stretch | Pyridine Ring | 1600 - 1430 | IR, Raman | Ring orientation and substitution |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HPLC-MS/MS)

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. For this compound (Molecular Formula: C₁₀H₁₂N₂O₃), the exact molecular weight is 208.21 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), the resulting HPLC-MS/MS method allows for the analysis of complex mixtures and the specific targeting of the compound of interest. In a typical HPLC-MS/MS experiment, the parent molecule is first ionized, commonly using electrospray ionization (ESI), to form a molecular ion [M+H]⁺ or [M-H]⁻. This parent ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions.

The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, key fragmentation pathways would likely involve the loss of small, stable molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), as well as cleavages at the amide and Cα-Cβ bonds.

Expected fragmentation for the [M+H]⁺ ion (m/z 209.09):

Loss of H₂O (18 Da): Fragmentation from the carboxylic acid group, leading to a fragment at m/z 191.08.

Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation for amino acids, resulting in a fragment at m/z 165.09.

Loss of the acetamido group: Cleavage could lead to fragments corresponding to the loss of the acetyl group (CH₃CO, 42 Da) or the entire acetamido moiety.

Cleavage of the Cα-Cβ bond: This would lead to the formation of the pyridin-2-ylmethyl cation (m/z 92.05) or related fragments, which is a highly characteristic ion for this structure.

The following table outlines the expected major ions in the mass spectrum of this compound.

| Ion Description | Proposed Formula | Calculated m/z | Fragmentation Pathway |

| Molecular Ion [M+H]⁺ | [C₁₀H₁₃N₂O₃]⁺ | 209.09 | Protonation of the parent molecule |

| [M+H - H₂O]⁺ | [C₁₀H₁₁N₂O₂]⁺ | 191.08 | Loss of water from the carboxylic acid |

| [M+H - CO₂]⁺ | [C₉H₁₃N₂O]⁺ | 165.10 | Loss of carbon dioxide |

| [M+H - H₂O - CO]⁺ | [C₉H₁₁N₂O]⁺ | 163.09 | Subsequent loss of carbon monoxide |

| Pyridin-2-ylmethyl ion | [C₆H₆N]⁺ | 92.05 | Cleavage of the Cα-Cβ bond |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise information on bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation.

For a chiral molecule like this compound, single-crystal X-ray diffraction is uniquely capable of determining its absolute configuration. By analyzing the anomalous dispersion of X-rays by the atoms, the absolute stereochemistry at the chiral center (the Cα carbon) can be confirmed as (S), distinguishing it from its (R)-enantiomer.

The crystal structure also reveals the intermolecular interactions that govern the packing of molecules in the crystal lattice. These interactions typically include hydrogen bonds, which are expected to be significant for this molecule due to the presence of the carboxylic acid and acetamido groups (both H-bond donors and acceptors) and the pyridine nitrogen (an H-bond acceptor). The analysis would likely show hydrogen bonding patterns, such as the common carboxylic acid dimers or chains, as well as N-H···O and N-H···N interactions involving the amide and pyridine ring.

A typical output from a single-crystal X-ray diffraction experiment would include the following crystallographic data, presented here as an illustrative example.

| Parameter | Description | Illustrative Value |

| Chemical Formula | Sum of atoms in the molecule | C₁₀H₁₂N₂O₃ |

| Formula Weight | Molar mass ( g/mol ) | 208.21 |

| Crystal System | The symmetry system of the crystal lattice | Monoclinic |

| Space Group | The symmetry group of the crystal | P2₁ |

| a, b, c (Å) | Unit cell dimensions | a = 5.89, b = 14.52, c = 6.11 |

| α, β, γ (°) | Unit cell angles | α = 90, β = 105.2, γ = 90 |

| Volume (ų) | Volume of the unit cell | 504.5 |

| Z | Number of molecules per unit cell | 2 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data | 0.045 |

Structure Activity Relationship Sar Studies of 2s 2 Acetamido 3 Pyridin 2 Yl Propanoic Acid Derivatives

Elucidation of Key Pharmacophores and Structural Motifs

Pharmacophore modeling has been instrumental in identifying the essential structural motifs of (2S)-2-acetamido-3-(pyridin-2-yl)propanoic acid derivatives that are crucial for their interaction with biological targets. A typical pharmacophore model for this class of compounds highlights several key features: a hydrogen bond acceptor, a hydrophobic group, and aromatic rings.

The core structure, comprising the pyridine (B92270) ring, the acetamido group, and the carboxylic acid, presents a distinct three-dimensional arrangement of these features. The pyridine ring often engages in π-π stacking or hydrophobic interactions within the target's binding pocket. The acetamido group can act as both a hydrogen bond donor and acceptor, providing crucial interactions for anchoring the molecule. The carboxylic acid moiety, being ionizable, frequently forms strong electrostatic interactions or hydrogen bonds with receptor residues.

A generalized pharmacophore model might include:

One or more hydrogen bond acceptors.

A hydrophobic feature, often centered on the pyridine ring.

Aromatic ring features that can participate in π-stacking.

The spatial relationship between these features is critical for optimal binding and subsequent biological response.

Impact of Substituents on Pyridine Ring and Alkyl Chain on Biological Activity

The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituents on the pyridine ring and the propanoic acid alkyl chain.

Substitutions on the Pyridine Ring:

| Substitution Position | Substituent Type | Effect on Activity | Rationale |

| C4 | Electron-donating (e.g., -OCH₃) | Variable | May enhance binding through specific interactions but can also alter overall electronics. |

| C5 | Electron-withdrawing (e.g., -Cl) | Often enhances activity | Can increase the acidity of other groups or participate in halogen bonding. |

| C6 | Bulky groups | Generally decreases activity | Steric hindrance can prevent optimal binding in the target pocket. |

This table is illustrative and based on general principles of medicinal chemistry, as specific data for the target compound is limited.

Modifications to the Alkyl Chain:

Alterations to the propanoic acid backbone, such as changing its length or introducing substituents, can affect the molecule's flexibility and the spatial orientation of the key pharmacophoric groups. For instance, increasing the chain length may allow the terminal carboxylic acid to reach different binding regions, though it may also introduce unfavorable entropic penalties upon binding.

Stereochemical Influence on Ligand-Target Interactions

Stereochemistry is a paramount factor in the biological activity of chiral molecules like this compound. The (2S) configuration at the alpha-carbon is critical for the precise three-dimensional arrangement of the substituents, which in turn dictates the molecule's ability to fit into a chiral binding site on a biological target.

It is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacological activities. Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or even contribute to undesirable side effects. For amino acid derivatives, the L-configuration (S-enantiomer) is frequently the biologically active form, as it mimics natural amino acids that are recognized by enzymes and receptors.

While specific comparative data for the enantiomers of 2-acetamido-3-(pyridin-2-yl)propanoic acid are not widely available in the public domain, it is highly probable that the (2R)-enantiomer would exhibit a different and likely lower biological activity due to a non-optimal fit in the target binding site.

Bioisosteric Replacements and Scaffold Hopping Strategies (e.g., Carboxylic Acid Bioisosteres)

To overcome potential liabilities associated with the carboxylic acid group, such as poor metabolic stability or limited membrane permeability, medicinal chemists often employ bioisosteric replacement strategies. A bioisostere is a functional group that retains the key biological activity of the original group while modifying its physicochemical properties.

For the carboxylic acid moiety, a number of bioisosteres have been successfully utilized in drug design. These can be broadly categorized as acidic and non-acidic replacements.

| Carboxylic Acid Bioisostere | pKa Range | Key Features | Potential Advantages |

| Tetrazole | 4.5 - 5.0 | Planar, aromatic, acidic. | Increased metabolic stability, resistance to glucuronidation. |

| Acyl Sulfonamide | 3.0 - 5.0 | Non-planar, strongly acidic. | Can form additional hydrogen bonds. |

| Hydroxamic Acid | 8.0 - 9.0 | Moderately acidic, metal-chelating. | Can introduce new binding interactions. |

| 3-Hydroxyisoxazole | 4.0 - 5.0 | Planar, acidic. | Mimics the planar nature of the carboxylate. |

This table provides examples of common carboxylic acid bioisosteres and their general properties.

Scaffold hopping is another advanced strategy that involves replacing the central core of the molecule while retaining the key pharmacophoric features. This approach can lead to the discovery of novel chemical series with improved properties. For derivatives of this compound, this could involve replacing the pyridyl-alanine core with other heterocyclic or carbocyclic structures that maintain the correct spatial orientation of the essential binding groups.

Biological and Medicinal Chemistry Aspects of 2s 2 Acetamido 3 Pyridin 2 Yl Propanoic Acid Scaffolds

Identification and Characterization of Pharmacological Targets

The structural components of (2S)-2-acetamido-3-(pyridin-2-yl)propanoic acid and its derivatives allow them to interact with a diverse range of biological macromolecules. Research has focused on identifying and characterizing their pharmacological targets, which include enzymes, cellular receptors, and proteins involved in critical signaling pathways.

The inhibition of enzymes is a cornerstone of modern therapeutics. Scaffolds related to this compound have been investigated for their potential to inhibit enzymes involved in metabolic and inflammatory diseases.

α-Glucosidase: This enzyme plays a crucial role in carbohydrate digestion, and its inhibition is a key strategy for managing type 2 diabetes by controlling postprandial blood glucose levels. nih.gov While direct studies on this compound are not prominent, related heterocyclic structures are actively explored as α-glucosidase inhibitors. For instance, novel quinoxaline-based heterocyclic inhibitors have been designed to target α-glucosidase to regulate elevated post-prandial blood glucose. researcher.life The development of potent antidiabetic agents with minimal side effects is a significant area of research, as current medications can cause gastrointestinal distress and other complications. nih.gov

Secretory Phospholipase A2 (sPLA2): The sPLA2 family of enzymes is implicated in various inflammatory diseases, cardiovascular conditions, and cancer, making them important pharmacological targets. nih.gov These enzymes release arachidonic acid from phospholipids, a precursor to pro-inflammatory mediators. scbt.com Research into inhibitors of sPLA2 isoforms is a major focus. nih.gov Although specific data on the title compound is limited, the general class of propanoic acid derivatives has been explored for anti-inflammatory properties, which often involves the modulation of pathways involving enzymes like phospholipases. orientjchem.orgresearchgate.net The design of specific sPLA2 inhibitors is an active field, with compounds like quinoxaline (B1680401) derivatives showing potent activity. researcher.life

Table 1: Examples of Enzyme Inhibition by Related Scaffolds

| Compound Class | Target Enzyme | Biological Effect | IC₅₀ Value |

|---|---|---|---|

| Quinoxaline Derivatives | sPLA2 | Anti-inflammatory, potential anti-diabetic | 0.0475 µM (for compound 6a) researcher.life |

| Benzothiazine Derivatives | α-glucosidase | Anti-diabetic | 18.25 µM (for compound 12a) nih.gov |

| Acarbose (Standard) | α-glucosidase | Anti-diabetic | 58.8 µM nih.gov |

Cellular receptors are critical targets for therapeutic intervention. The pyridine-propanoic acid core is a key feature in molecules designed to modulate the activity of nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).

PPARα/δ: These receptors are crucial regulators of lipid metabolism and inflammation. A series of novel pyridine-3-propanoic acids has been synthesized and identified as potent dual agonists for PPARα and PPARγ. nih.govresearchgate.net This dual agonism is a sought-after characteristic for antidiabetic agents. Structure-activity relationship studies have led to the selection of specific compounds for further profiling based on their efficacy in diabetic animal models and favorable pharmacokinetic properties. nih.gov The activation of PPARβ/δ by agonists triggers a mechanism known as induction, leading to the transcription of target genes like Pdk-4 and Angptl-4. nih.gov

Table 2: Activity of Pyridine-Propanoic Acid Derivatives on PPARs

| Compound | Target | Activity | Application |

|---|---|---|---|

| (S)-14 | PPARα/γ | Dual Agonist | Antidiabetic nih.gov |

| (S)-19 | PPARα/γ | Dual Agonist | Antidiabetic nih.gov |

| GW0742 | PPARβ/δ | Agonist | Research Tool for studying inflammation nih.gov |

Disrupting protein-protein interactions (PPIs) is an emerging and challenging area of drug discovery. The interaction between the MDM2 oncoprotein and the p53 tumor suppressor is a critical target in oncology. nih.govnih.gov

MDM2-p53 Interaction: In many cancers with wild-type p53, the tumor suppressor function is abrogated by overexpression of MDM2, which binds to p53 and targets it for degradation. nih.gov Small-molecule inhibitors that block this interaction can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells. nih.govascentagepharma.com These inhibitors are designed to fit into the p53-binding pocket on the MDM2 protein, mimicking the key interactions of three p53 amino acid residues: Phe19, Trp23, and Leu26. ascentagepharma.com The this compound scaffold contains features—such as the pyridine (B92270) ring and the chiral amino acid backbone—that could be elaborated upon to mimic these residues and serve as a foundational structure for novel MDM2-p53 inhibitors.

Mechanism of Action Elucidation at a Molecular Level

Understanding how a compound exerts its effect at the molecular level is fundamental to medicinal chemistry. For derivatives of the this compound scaffold, the mechanism of action depends on the specific biological target.

For Receptor Modulation (PPARs): The mechanism of PPARβ/δ activation has been studied using computational docking. Agonists are found to form polar bonds with specific amino acid residues within the receptor's binding pocket, such as His287, His413, and Tyr437. nih.gov This binding event stabilizes the active conformation of the receptor, leading to the recruitment of coactivator proteins and the initiation of gene transcription through a process called induction. nih.gov In contrast, antagonists bind to different residues, such as Thr252 and Asn307, preventing the conformational change required for activation. nih.gov

For PPI Modulation (MDM2-p53): The molecular mechanism of MDM2-p53 inhibitors involves the occupation of a hydrophobic cleft on the surface of MDM2. Docking studies show that these small molecules orient themselves to place chemical groups into sub-pockets that would normally be occupied by the side chains of p53's Phe19, Trp23, and Leu26 residues. ascentagepharma.com For example, a catechol moiety might occupy the Phe19 subpocket and form a hydrogen bond with the backbone carbonyl of Gln72 in MDM2, while a phenol (B47542) group could occupy the Leu26 subpocket and form a hydrogen bond with the His96 backbone. ascentagepharma.com This competitive binding physically blocks MDM2 from interacting with p53, thereby stabilizing p53 levels. nih.gov

Role as a Privileged Scaffold in Drug Discovery

A privileged scaffold is a molecular framework that is capable of binding to multiple, distinct biological targets. The this compound structure can be considered a privileged scaffold due to the versatility of its components. The pyridine ring can engage in various interactions (hydrogen bonding, π-stacking), the chiral amino acid core provides specific stereochemical orientation, and the acetamido and carboxylate groups serve as hydrogen bond donors and acceptors. This versatility allows derivatives to be developed for diverse targets, including enzymes, nuclear receptors, and PPIs, as demonstrated in the preceding sections.

The process of drug discovery involves the iterative design, synthesis, and testing of new chemical entities to optimize their biological activity and properties. mdpi.com Natural products often serve as "lead molecules" for the discovery of potent therapeutic compounds. nih.gov The this compound scaffold serves as an excellent starting point for the generation of advanced medicinal chemistry leads.

By systematically modifying the core structure, chemists can create libraries of analogues to explore structure-activity relationships. Key modifications could include:

Substitution on the Pyridine Ring: Adding various functional groups to the pyridine ring can modulate binding affinity, selectivity, and pharmacokinetic properties.

Modification of the Acetamido Group: Replacing the acetyl group with other acyl groups or functional moieties can probe interactions with the target protein.

Derivatization of the Carboxylic Acid: Converting the acid to esters, amides, or other bioisosteres can alter solubility, cell permeability, and binding interactions.

This rational design approach, often guided by computational modeling, allows for the optimization of initial "hits" into potent and selective lead compounds for preclinical development. mdpi.com

Derivatization for Enhanced Selectivity and Potency

The scaffold of this compound serves as a versatile template for chemical modification aimed at enhancing biological activity. Medicinal chemists systematically alter the core structure to optimize interactions with specific biological targets, thereby improving both the potency (the concentration required to elicit a biological response) and selectivity (the ability to preferentially bind to one target over others). Key derivatization strategies involve modification of the pyridine ring, the acetamido group, and the carboxylic acid moiety.

Research into related structures has shown that introducing various substituents onto the aromatic rings can significantly influence potency. For instance, in the development of anticancer agents, modifying a core scaffold with different functional groups can lead to compounds with nanomolar potency against specific kinases like PI3Kα. nih.gov The strategic placement of substituents can exploit specific binding pockets within a target enzyme. For example, adding a pyridinephenylsulfonamide group can form a crucial hydrogen bond with key amino acid residues, such as Lys802 in PI3Kα, which is beneficial for potency. nih.gov

Similarly, the synthesis of novel thiazolidin-4-one derivatives has demonstrated that the nature and position of substituents on aromatic rings are critical for biological efficacy. mdpi.com Structure-activity relationship (SAR) studies of these derivatives revealed that para-substituted halogen and hydroxyl groups on a phenyl ring attached to the core structure resulted in remarkable potency against the MCF-7 breast cancer cell line. mdpi.com This highlights how tuning the electronic and steric properties of the molecule can lead to significant gains in activity.

Another common strategy is the modification of the carboxylic acid group. Converting the acid to various amides or esters can alter the compound's solubility, cell permeability, and binding interactions. For example, coupling the carboxylic acid of a related 2-acetamidobenzo[d]thiazole-6-carboxylic acid with appropriate amines led to the synthesis of novel BRAFV600E inhibitors with promising antiproliferative activity. nih.gov

The following interactive table summarizes key derivatization approaches on related scaffolds and their impact on biological activity.

Table 1: Derivatization Strategies for Enhanced Potency and Selectivity

| Core Scaffold/Derivative Class | Modification Site | Modification Type | Impact on Activity | Target/Therapeutic Area |

|---|---|---|---|---|

| Imidazo[1,2-a]pyridine | 8-position of imidazopyridine ring | Addition of pyridinephenylsulfonamide | Increased H-bonding with target (Lys802), enhancing potency. nih.gov | PI3Kα / Anticancer nih.gov |

| 2-Acetamidobenzothiazole | Carboxylic acid at C6 | Coupling with various amines (e.g., 3-(pyridin-2-ylamino)propylamine) | Creation of novel carboxamides with significant inhibitory activity. nih.gov | BRAFV600E / Anticancer nih.gov |

| Thiazolidin-4-one | Phenyl ring attached to scaffold | Introduction of para-substituted halogen and hydroxyl groups | Remarkable increase in potency against MCF-7 cancer cells. mdpi.com | Anticancer mdpi.com |

Investigational Therapeutic Areas (e.g., Anticonvulsants, Anticancer, Anti-inflammatory)

The structural motifs present in this compound, namely the arylpropionic acid backbone and the acetamido group, are found in numerous biologically active compounds. Consequently, this scaffold and its derivatives are being investigated across several therapeutic areas.

Anticonvulsants

Derivatives containing the 2-aryl-2-(pyridin-2-yl)acetamide structure have been synthesized and screened for anticonvulsant activity. nih.gov These compounds have shown broad efficacy in established animal models of epilepsy, including the maximal electroshock seizure (MES) and subcutaneous Metrazol (scMET) tests. nih.gov Furthermore, they have demonstrated activity in models of pharmacoresistant seizures, suggesting potential for treating difficult-to-manage epilepsy. nih.gov Structure-activity relationship studies indicate that the highest activity is found in derivatives with unsubstituted phenyl rings or those with substituents in the ortho- and meta-positions. nih.gov The mechanism of action for these compounds is believed to involve the inhibition of voltage-gated sodium currents. nih.gov Other research has focused on different acetamide (B32628) derivatives, which have also shown protection in electrically induced seizure models. nih.govmdpi.com

Anticancer

The propanoic acid scaffold is a feature in compounds being explored for their antiproliferative properties. orientjchem.org Derivatives are being designed to target specific signaling pathways that are aberrantly activated in cancer. For example, substituted Imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3Kα, a key enzyme in a pathway that promotes cell growth and proliferation. nih.gov One such derivative induced cell cycle arrest and apoptosis in breast cancer cells. nih.gov

In another approach, derivatives of 2-acetamido-benzothiazole were designed to selectively inhibit the mutated BRAFV600E kinase, which drives uncontrolled cell proliferation in certain cancers like melanoma and colorectal cancer. nih.gov Similarly, novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been identified as promising scaffolds for developing anticancer agents that target SIRT2 and EGFR in lung cancer models. nih.gov Studies have also shown that organotin(IV) compounds derived from propanoic acids exhibit significant antiproliferative activity against a range of human cancer cell lines, including prostate (PC-3), colorectal (HT-29), and breast (MCF-7) cancer. mdpi.com

Anti-inflammatory

Arylpropionic acid derivatives are a well-established and important class of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.orghumanjournals.comresearchgate.net The anti-inflammatory effects of these compounds generally result from the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923) that mediate inflammation. orientjchem.orghumanjournals.com Research in this area includes the synthesis of new 2-(4-isobutylphenyl)propanoic acid (Ibuprofen) derivatives containing novel heterocyclic nuclei, such as 1,3,4-thiadiazole. nih.gov Some of these novel compounds have shown anti-inflammatory activity comparable to the parent drug, ibuprofen, in in vivo tests. nih.gov The investigation of pyridinyl-containing propanoic acid derivatives fits within this broader effort to develop new anti-inflammatory agents with potentially improved efficacy or side-effect profiles. humanjournals.com

Table 2: Investigational Therapeutic Applications of this compound and Related Scaffolds

| Therapeutic Area | Derivative Class | Proposed Target / Mechanism | Key Research Finding |

|---|---|---|---|

| Anticonvulsant | 2-Aryl-2-(pyridin-2-yl)acetamides | Inhibition of voltage-gated sodium currents. nih.gov | Broad activity in MES, scMET, and pharmacoresistant seizure models. nih.gov |

| Anticonvulsant | Pyrrolidine-2,5-dione-acetamide derivatives | Interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com | Potent activity in MES and 6 Hz seizure models, surpassing reference drugs in some cases. mdpi.com |

| Anticancer | Imidazo[1,2-a]pyridine derivatives | Inhibition of PI3Kα kinase. nih.gov | Identified a lead compound with nanomolar potency and antiproliferative activity. nih.gov |

| Anticancer | 2-Acetamido benzothiazole (B30560) carboxamides | Inhibition of oncogenic BRAFV600E kinase. nih.gov | A derivative showed promising results for further drug development. nih.gov |

| Anticancer | Organotin(IV) propanoic acid derivatives | General antiproliferative activity. | Showed very good activity with IC50 values in the sub-micromolar range (0.100 to 0.758 µM). mdpi.com |

| Anti-inflammatory | Arylpropionic acid derivatives (general class) | Inhibition of cyclooxygenase (COX) enzymes. humanjournals.com | This class is a cornerstone of NSAID therapy. orientjchem.orghumanjournals.com |

| Anti-inflammatory | 2-(4-isobutylphenyl)propanoic acid derivatives | Inhibition of COX enzymes. | New derivatives showed inhibition of paw edema comparable to ibuprofen. nih.gov |

Applications in Chemical Biology and Material Science

Incorporation into Peptides and Peptidomimetics

The integration of non-natural amino acids like (2S)-2-acetamido-3-(pyridin-2-yl)propanoic acid into peptide sequences is a powerful strategy for developing peptides and peptidomimetics with enhanced therapeutic properties. The pyridyl moiety introduces a unique set of functionalities not present in the canonical amino acids.

A key advantage of using pyridyl-alanine (PAL) derivatives is the potential for late-stage modification. A novel method for chemoselective peptide conjugation involves the N-alkylation of the pyridyl-alanine residue after its incorporation into a peptide chain. This process, termed NAP (N-alkylation of PAL), allows for the attachment of various functional groups, such as other peptides or small molecules, in a stable and specific manner. This strategy has been shown to enhance the biological activity of peptides; for instance, conjugating the RGD peptide to a p53 peptide via the NAP method resulted in a two-fold increase in the conjugate's antiproliferative activity nih.gov. The use of unnatural amino acids is a common strategy to increase resistance to degradation by peptidases and improve oral bioavailability nih.gov.

Table 1: Potential Effects of Incorporating this compound into Peptides

| Feature | Conferred Property | Potential Application |

| Pyridine (B92270) Ring | Metal Coordination | Development of catalytic metallopeptides, MRI contrast agents |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Stabilization of peptide secondary structures (e.g., β-turns) |

| Aromatic System | π-stacking Interactions | Enhanced binding affinity to biological targets |

| N-acetamido Group | Modified N-terminus | Increased resistance to aminopeptidases |

| Overall Structure | Unnatural Scaffold | Improved stability against proteolytic degradation |

Bioconjugation Strategies for Probe and Conjugate Development

Bioconjugation is the process of covalently linking molecules, at least one of which is a biomolecule, to create novel constructs with combined functionalities rsc.org. The pyridyl group within this compound offers several avenues for developing advanced bioconjugation strategies.

The pyridine ring can be leveraged for the covalent modification of biomolecules. One strategy involves the use of pyridyl disulfides, which can react with free thiol groups (such as those on cysteine residues in proteins) to form a new, reversible disulfide bond. This thiol-disulfide exchange reaction is a widely used method for attaching probes or drugs to proteins under mild conditions psu.edu.

Another approach utilizes the unique reactivity of halopyridines. For example, 4-halopyridines have been shown to act as "quiescent" affinity labels that become highly reactive toward nucleophiles like cysteine only when the pyridine ring is protonated. This "switching" mechanism can be catalyzed by the local microenvironment of an enzyme's active site, such as proximity to an acidic residue like aspartate, leading to highly selective covalent modification of the target protein nih.gov. This principle suggests that a peptide containing a pyridyl-alanine derivative could be designed to covalently bind to a specific protein target that can facilitate this reactivity switch. Covalent modifications, even small ones like acetylation, can have significant impacts on a protein's function by altering its charge and electrostatic interactions youtube.com.

The concept of affinity-guided conjugation relies on a molecule first binding non-covalently to its target, which then guides a subsequent covalent reaction. The pyridyl moiety is well-suited for this role. As an "affinity label," a peptide containing this compound can first bind to a protein's active site through interactions like hydrogen bonding or metal coordination involving the pyridine nitrogen. If the peptide also contains a latent reactive group, this initial binding event increases the local concentration of the reactant near a target residue, facilitating a specific covalent linkage nih.gov. This strategy blends the benefits of non-covalent inhibition with the permanence of covalent inhibition, which can prolong the biological effect while reducing off-target toxicity mdpi.com.

Bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biological processes nih.gov. Common bioorthogonal reactions include the Staudinger ligation, copper-catalyzed or strain-promoted azide-alkyne cycloadditions (click chemistry), and inverse-electron-demand Diels-Alder (IEDDA) reactions researchgate.netnih.gov.

While the pyridine ring itself is not a classical bioorthogonal handle, it can be functionalized to participate in such reactions. For example, a tetrazine group, which is a key component in IEDDA reactions, could be attached to the pyridine ring of the amino acid before its incorporation into a peptide. The resulting peptide could then be selectively labeled in a biological system using a probe that carries a strained alkene or alkyne partner. This two-step approach allows for the site-specific labeling of biomolecules for applications in imaging and diagnostics nih.gov.

Table 2: Comparison of Bioconjugation Strategies

| Strategy | Mechanism | Key Feature of Pyridyl Group | Example Reaction |

| Covalent Modification | Nucleophilic attack on an activated pyridine or disulfide exchange | Can be activated by protonation; can form pyridyl disulfides | Cysteine thiol reacting with a pyridyl disulfide to form a mixed disulfide psu.edu. |

| Affinity-Guided Labeling | Non-covalent binding followed by covalent bond formation | Acts as an affinity element through H-bonding/coordination | Protonation of a halopyridine by a nearby acidic residue in an enzyme active site, "switching on" reactivity nih.gov. |

| Bioorthogonal Ligation | Highly selective reaction of two abiotic functional groups | Serves as a scaffold for attaching a bioorthogonal handle (e.g., tetrazine) | Tetrazine-alkene inverse-electron-demand Diels-Alder reaction researchgate.net. |

Role as a Building Block in Complex Organic Synthesis

Beyond its use in peptides, this compound is a valuable chiral building block for complex organic synthesis. Such building blocks are key intermediates used in the stepwise construction of larger, more complex target compounds, particularly in pharmaceutical development nih.gov.

The compound provides a scaffold containing multiple functional groups: a carboxylic acid, an amide, and a pyridine ring. Each of these can be selectively manipulated.

The carboxylic acid can be converted into esters, amides, or other functionalities, or it can be used in decarboxylation reactions to generate new C-C bonds nih.govresearchgate.net.

The N-acetamido group protects the amine, which can be deprotected to allow for further functionalization.

The pyridin-2-yl group is a versatile heterocyclic core found in many bioactive molecules and can be used to construct more complex N-rich heterocyclic systems nih.gov.

The inherent chirality of the molecule is particularly significant, as it allows for the synthesis of enantiomerically pure final products. This is crucial in medicinal chemistry, where the biological activity of a molecule is often dependent on its specific stereochemistry. Therefore, this compound serves as a valuable starting material for synthesizing complex, chiral molecules containing the pyridyl motif for applications in drug discovery and materials science.

Computational Studies on 2s 2 Acetamido 3 Pyridin 2 Yl Propanoic Acid

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. frontiersin.org This analysis is crucial for understanding the structural basis of enzyme-ligand interactions and for designing new therapeutic agents. frontiersin.orgnih.gov For (2S)-2-acetamido-3-(pyridin-2-yl)propanoic acid, docking studies would be employed to identify potential protein targets and to characterize its binding mode within their active sites.

The structural motifs of the compound are key to its potential interactions. The pyridine (B92270) ring can participate in several types of interactions, including hydrogen bonding (via the nitrogen atom) and π-π stacking with aromatic residues like tyrosine, phenylalanine, or tryptophan in a protein's binding pocket. nih.gov The acetamido group and the carboxylic acid group are potent hydrogen bond donors and acceptors, likely forming critical anchor points with polar or charged amino acid residues.

In silico docking studies on similar pyridine-containing molecules, such as thiazolo[3,2-a]pyridine derivatives, have successfully predicted their binding modes and inhibitory potential against enzymes like α-amylase. plos.org These studies often reveal that specific amino acid residues (e.g., aspartic acid, glutamine, histidine) are crucial for stabilizing the ligand-protein complex. plos.org A hypothetical docking analysis of this compound against a relevant kinase, a common target for pyridine-based inhibitors, could yield interactions as detailed in the table below. mdpi.comnih.gov

Table 1: Predicted Ligand-Protein Interactions for this compound in a Kinase Binding Site

| Functional Group of Ligand | Interacting Amino Acid Residue | Interaction Type |

|---|---|---|

| Carboxylic Acid | Lysine (LYS) | Hydrogen Bond, Salt Bridge |

| Pyridine Nitrogen | Aspartic Acid (ASP) | Hydrogen Bond |

| Pyridine Ring | Phenylalanine (PHE) | π-π Stacking |

| Acetamido Carbonyl | Serine (SER) | Hydrogen Bond |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental for understanding the intrinsic electronic properties of a molecule, which dictate its reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. materialsciencejournal.org Calculations at levels like B3LYP/6-311G+(d,p) are commonly employed to determine properties such as orbital energies, charge distribution, and molecular electrostatic potential (MEP). ias.ac.in

For this compound, DFT studies would elucidate its reactivity profile. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. ijcce.ac.ir

The Molecular Electrostatic Potential (MEP) map is another valuable output, visualizing the electron density around the molecule. For this compound, MEP analysis would likely show negative potential (electron-rich regions) around the carboxylic oxygen atoms and the pyridine nitrogen, identifying them as likely sites for electrophilic attack or hydrogen bonding. mdpi.com Positive potential (electron-poor regions) would be expected around the hydrogen atoms of the carboxylic acid and amide groups.

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy structures the molecule can adopt. nih.gov This is typically done by systematically rotating the single bonds in the molecule, particularly the backbone dihedral angles (phi, ψ) and the side-chain dihedral angles (chi), and calculating the potential energy for each conformation. researchgate.net

The resulting potential energy surface, or Ramachandran plot for the backbone, reveals the energetically favored conformations. researchgate.net For N-acetylated amino acids, backbone/side-chain interactions, including hydrogen bonds, can significantly stabilize certain conformations over others. researchgate.net The pyridine side chain in this molecule introduces additional rotational freedom. Quantum mechanical studies on similar non-coded amino acids suggest that specific "endo" or "exo" puckers or orientations of cyclic side chains can lead to distinct low-energy conformers. nih.gov Understanding this conformational landscape is essential, as only specific conformations may fit into a protein's binding site.

Table 3: Representative Low-Energy Conformers and Dihedral Angles

| Conformer | Phi (Φ) Angle | Psi (Ψ) Angle | Relative Energy (kcal/mol) | Key Stabilizing Interaction |

|---|---|---|---|---|

| A (Extended) | -150° | +150° | 0.00 | Minimal steric hindrance |

| B (Helical) | -60° | -45° | 1.25 | Intramolecular H-bond (backbone) |

Molecular Dynamics Simulations for Binding Dynamics and Stability

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. mdpi.com MD simulations are used to assess the stability of a docked pose and to calculate binding free energies. mdpi.comnih.gov

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated aqueous environment and calculating the forces on each atom over a period of nanoseconds. mdpi.com Analysis of the simulation trajectory provides crucial information:

Root-Mean-Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored to assess the stability of the complex. A stable RMSD plot indicates that the ligand remains securely in the binding pocket. plos.org

Root-Mean-Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein and ligand are flexible and which are rigid. This can highlight key residues that have strong, stable interactions with the ligand.

Binding Free Energy: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone. This energy is decomposed into contributions from van der Waals forces, electrostatic interactions, and solvation energy. rsc.org

These simulations can confirm whether the key interactions predicted by docking, such as hydrogen bonds and π-π stacking, are maintained throughout the simulation, providing stronger evidence for the proposed binding mode. rsc.org

Table 4: Illustrative Binding Free Energy Components from an MD Simulation

| Energy Component | Value (kcal/mol) | Contribution to Binding |

|---|---|---|

| Van der Waals Energy (ΔEvdW) | -45.5 | Favorable |

| Electrostatic Energy (ΔEelec) | -28.2 | Favorable |

| Polar Solvation Energy (ΔGpolar) | +50.1 | Unfavorable |

| Nonpolar Solvation Energy (ΔGnonpolar) | -4.8 | Favorable |

Q & A

Q. What are the optimal methods for synthesizing (2S)-2-acetamido-3-(pyridin-2-yl)propanoic acid with high enantiomeric purity?

Synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc-protected intermediates. Key steps include:

- Coupling 2-pyridylalanine with Fmoc-Cl under basic conditions (0–4°C).

- Deprotection using 20% piperidine in DMF.

- Acetylation with acetic anhydride in dichloromethane.

- Purification via reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) to achieve >98% purity. Critical parameters: reaction temperature, choice of coupling agents (e.g., HATU/DIPEA), and chiral HPLC validation (Chiralpak IA column) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Q. What chromatographic methods are validated for purity analysis?

Use reversed-phase HPLC with:

Q. What safety precautions are necessary for handling this compound?

Follow GHS Category 2 protocols :

- Use nitrile gloves, safety goggles, and local exhaust ventilation.

- Avoid dust formation (LD50 oral rat >2000 mg/kg).

- Neutralize spills with 5% sodium bicarbonate. No mutagenicity observed in Ames tests .

Advanced Research Questions

Q. How to resolve discrepancies in reported LogP values across studies?

Systematically evaluate:

Q. How to design in vivo studies assessing blood-brain barrier (BBB) penetration?

Implement a three-phase approach:

Q. How to address conflicting bioactivity results between enzyme inhibition and cell-based assays?

Conduct orthogonal validation :

Q. What crystallographic parameters yield reliable electron density maps for coordination complexes?

Use SHELXL-2018 with:

- High-resolution data (<1.0 Å).

- Anisotropic displacement parameters for non-H atoms.

- TWIN/BASF commands to handle twinning (common in pyridyl complexes). Target refinement statistics: R1 < 0.05, wR2 < 0.12 for I > 2σ(I) .

Q. How to optimize stereoselective synthesis of the pyridin-2-yl moiety?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.